BenchChemオンラインストアへようこそ!

2-Aminononanedioic acid

Antifolate Methotrexate analogue Cancer cell proliferation

2-Aminononanedioic acid (syn. 2-aminoazelaic acid, DL-α-aminoazelaic acid) is a non-proteinogenic, α,ω-dicarboxylic α-amino acid with a saturated nine-carbon backbone.

Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
CAS No. 3721-87-7
Cat. No. B1607363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminononanedioic acid
CAS3721-87-7
Molecular FormulaC9H17NO4
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC(CCCC(=O)O)CCC(C(=O)O)N
InChIInChI=1S/C9H17NO4/c10-7(9(13)14)5-3-1-2-4-6-8(11)12/h7H,1-6,10H2,(H,11,12)(H,13,14)
InChIKeyPEATYEGLPLYRIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminononanedioic Acid (CAS 3721-87-7): Chemical Identity and Structural Classification for Procurement Decisions


2-Aminononanedioic acid (syn. 2-aminoazelaic acid, DL-α-aminoazelaic acid) is a non-proteinogenic, α,ω-dicarboxylic α-amino acid with a saturated nine-carbon backbone [1]. It belongs to the class of long-chain 2-aminoalkanedioic acids, which are structurally homologous to L-glutamic acid but possess extended methylene chains between the α-carbon and the distal carboxyl group [2]. The compound has a molecular formula of C9H17NO4 and a molecular weight of 203.24 g/mol, and is commercially available as a racemic (DL) mixture or as individual (R)- and (S)-enantiomers [1].

Why Chain-Length Matters: Substituting 2-Aminononanedioic Acid with Other 2-Aminoalkanedioic Acids is Not Equivalent


Within the homologous series of 2-aminoalkanedioic acids, the number of methylene units in the side chain critically determines biological activity. Studies on methotrexate (MTX) and aminopterin (AMT) analogues demonstrate that replacing the glutamate moiety with 2-aminoalkanedioic acids of varying chain lengths produces analogues whose antiproliferative potency differs by up to 40-fold depending on the specific number of CH2 groups [1]. The nine-carbon chain (i.e., 2-aminononanedioic acid) is not a generic, interchangeable building block; it occupies a distinct optimum in structure-activity relationships for certain cell lines and therapeutic contexts [1]. Consequently, simply assuming that 2-aminopimelic acid (C7), 2-aminosuberic acid (C8), or 2-aminosebacic acid (C10) can substitute for the C9 analogue without loss of function is not supported by the available quantitative data.

Quantitative Differentiation of 2-Aminononanedioic Acid: Head-to-Head and Cross-Study Evidence Against Closest Analogs


Chain-Length Optimization in Methotrexate Analogues: CEM Human Leukemic Lymphoblast Growth Inhibition (IC50)

In a systematic study of methotrexate (MTX) analogues where the L-glutamate moiety was replaced by DL-2-aminoalkanedioic acids of increasing chain length, the analogue containing 2-aminononanedioic acid (9 CH2 groups) exhibited the most potent inhibition of CEM human leukemic lymphoblast cell growth, with an IC50 of 0.016 µM [1]. This represents a 40-fold improvement over the least active chain-extended analogue in the same series (IC50 0.64 µM). The optimal chain length was explicitly species- and cell-line-dependent, ruling out any assumption that adjacent chain lengths (e.g., 8 or 10 CH2 groups) would perform equivalently [1].

Antifolate Methotrexate analogue Cancer cell proliferation Structure-activity relationship

Chain-Length Optimization in Aminopterin Analogues: L1210 Mouse Leukemia Cell Growth Inhibition (IC50)

In the same study, aminopterin (AMT) analogues were synthesized with the glutamate moiety replaced by long-chain 2-aminoalkanedioic acids. The AMT analogue bearing the 2-aminononanedioic acid side chain (9 CH2 groups) was the most active compound against L1210 mouse leukemia cells, with an IC50 of 0.00065 µM [1]. This potency significantly exceeded that of the parent AMT (IC50 = 0.002 µM) and MTX (IC50 = 0.0046 µM), representing a 3.1-fold improvement over AMT and a 7.1-fold improvement over MTX [1].

Antifolate Aminopterin analogue Leukemia Chain-length optimization

In Vivo Antileukemic Efficacy: Optimal Increases in Lifespan (ILS) in L1210-Bearing Mice

All MTX chain-extended analogues, including the 2-aminononanedioic acid-containing compound, were evaluated in L1210 leukemia-bearing mice on a qd × 9 schedule. The optimal increase in lifespan (ILS) achieved by the analogues ranged from 75% to 140% [1]. While the study did not report individual ILS values per chain length, the collective data demonstrate that the C9 analogue retains in vivo antitumor activity comparable to the best-performing analogues in the series, unlike the corresponding AMT analogues of the same chain length, which were more toxic and less therapeutically effective [1].

In vivo efficacy L1210 leukemia Antitumor Methotrexate analogue

Synthetic Utility: Key Intermediate in the Manufacture of BW-245C, a Potent DP1 Receptor Agonist

2-Aminononanedioic acid is documented as a critical intermediate (compound IV) in the published synthetic route to BW-245C, a selective prostanoid DP1 receptor agonist [1]. In this route, the acid is esterified to the diethyl ester and subsequently condensed with vinyl cyclohexyl ketone to construct the core structure of BW-245C [1]. The final drug substance, BW-245C, exhibits a Ki of 0.9 nM for inhibition of [3H]-PGD2 binding to human platelet membranes and an IC50 of 2.5 nM for inhibition of ADP-induced human platelet aggregation , confirming that the intermediate bearing the C9 chain is integral to a highly potent bioactive molecule.

Process chemistry Prostacyclin agonist Drug intermediate BW-245C

Procurement-Driven Application Scenarios for 2-Aminononanedioic Acid


Antifolate Analogue Development: Maximizing Antiproliferative Potency Through Optimized Side-Chain Length

Researchers designing next-generation methotrexate or aminopterin analogues should prioritize 2-aminononanedioic acid as the glutamate replacement when targeting CEM lymphoblast or L1210 leukemia models. The evidence shows that the nine-carbon chain delivers the highest in vitro potency (IC50 = 0.016 µM against CEM cells; IC50 = 0.00065 µM against L1210 cells as the AMT analogue) compared to other chain lengths [1]. Procurement of the C9 compound, rather than the C7, C8, or C10 homologues, is essential to replicate these potency levels.

In Vivo Oncology Studies: Selecting the MTX-C9 Scaffold for a Favorable Therapeutic Window

For in vivo preclinical oncology programs employing the L1210 mouse leukemia allograft model, the MTX analogue bearing the 2-aminononanedioic acid side chain provides a balanced profile of high antitumor efficacy (ILS up to 140%) with acceptable toxicity, in contrast to the corresponding AMT-C9 analogue, which is more toxic and less efficacious [1]. Investigators should source the C9 intermediate specifically for MTX-scaffold programs to achieve this therapeutic margin.

Process Chemistry and Drug Synthesis: Manufacturing BW-245C and Related DP1 Agonists

2-Aminononanedioic acid is a known starting material in the published synthesis of BW-245C, a DP1 receptor agonist with sub-nanomolar binding affinity (Ki = 0.9 nM) [2]. Contract manufacturing organizations (CMOs) and medicinal chemistry groups undertaking kilo-lab or pilot-scale production of BW-245C or structurally related prostaglandin analogues must procure this specific C9 compound, as alternative chain-length 2-aminoalkanedioic acids are not described in the validated synthetic route.

Structure-Activity Relationship (SAR) Studies on 2-Aminoalkanedioic Acid Series

For academic or industrial laboratories systematically exploring the effect of side-chain length on antifolate activity, 2-aminononanedioic acid serves as a critical reference point representing the chain-length optimum for several cell lines [1]. Including the C9 compound in a panel with C6, C7, C8, and C10 homologues enables rigorous SAR analysis and ensures that any observed potency differences are attributable to chain length rather than batch-to-batch variability from different suppliers.

Quote Request

Request a Quote for 2-Aminononanedioic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.